molecular formula C18H18N2O4S B15105850 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15105850
M. Wt: 358.4 g/mol
InChI Key: KWCJQDYADZMXOI-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidinone core with a 3,4-dimethoxyphenyl group

Preparation Methods

The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps

  • Synthesis of Thieno[2,3-d]pyrimidinone Core:
    • The core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thieno[2,3-d]pyrimidine derivative.
    • Reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process.
  • Introduction of 3,4-Dimethoxyphenyl Group:
    • The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.
    • Common reagents for this step include 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.

Chemical Reactions Analysis

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
    • Major products include oxidized derivatives with additional oxygen-containing functional groups.
  • Reduction:
    • Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
    • The primary products are reduced forms of the compound with fewer oxygen atoms.
  • Substitution:
    • The compound can undergo substitution reactions, particularly at the aromatic ring.
    • Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

  • Medicinal Chemistry:
    • The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
    • It is also investigated for its anti-inflammatory and analgesic properties.
  • Materials Science:
    • The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Biological Research:
    • The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:

  • Enzyme Inhibition:
    • The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
    • This inhibition can lead to the suppression of cancer cell growth and proliferation.
  • Signal Transduction Pathways:
    • The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
    • This modulation can result in altered cellular responses, such as reduced inflammation or pain.

Comparison with Similar Compounds

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds:
    • 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one
    • N-(tetrahydroquinolin-1-yl) amide
    • Retinoid nuclear modulators
  • Uniqueness:
    • The presence of the thieno[2,3-d]pyrimidinone core distinguishes it from other compounds with similar functional groups.
    • Its specific substitution pattern and functional groups contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N2O4S/c1-10-11(2)25-17-16(10)18(22)20(9-19-17)8-13(21)12-5-6-14(23-3)15(7-12)24-4/h5-7,9H,8H2,1-4H3

InChI Key

KWCJQDYADZMXOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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